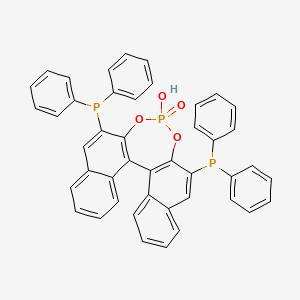

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Vue d'ensemble

Description

®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to facilitate highly stereoselective transformations, making it a valuable tool in organic chemistry and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogenphosphate with diphenylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the hydrogenphosphate group, facilitating the nucleophilic attack by diphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the hydrogenphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound. These products retain the chiral properties of the parent compound, making them useful in further asymmetric synthesis .

Applications De Recherche Scientifique

Asymmetric Catalysis

One of the primary applications of (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is in asymmetric catalysis. It serves as a ligand that enhances enantioselectivity in various chemical reactions. The compound's ability to stabilize metal centers allows for the formation of reactive intermediates that lead to high optical purity products.

| Reaction Type | Metal Catalyst | Enantioselectivity Achieved |

|---|---|---|

| Hydrogenation | Rhodium | Up to 99% |

| Cross-Coupling | Palladium | Up to 95% |

| Alkylation | Nickel | Up to 92% |

Biological Applications

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions due to its chiral nature. Its ability to form stable complexes with metal ions enhances the understanding of stereochemical effects on biological activity.

Medicinal Chemistry

In the field of medicinal chemistry, (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is being explored for drug development. Its capability to induce chirality in pharmaceutical compounds can lead to the creation of more effective and selective drugs .

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

A study demonstrated that using (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a ligand in palladium-catalyzed reactions resulted in chiral alcohols with enantiomeric excesses exceeding 95%. This showcases its effectiveness in producing high-purity chiral compounds essential for pharmaceuticals.

Case Study 2: Coordination Chemistry

Research involving this compound has revealed its capability to form stable complexes with various transition metals such as ruthenium and iridium. These complexes have been shown to catalyze diverse reactions including C-H activation and olefin metathesis with high selectivity and efficiency.

Mécanisme D'action

The mechanism of action of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal centers in catalytic cycles. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic process .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene

- ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate derivatives

Uniqueness

Compared to similar compounds, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate offers higher enantioselectivity and stability in catalytic reactions. Its unique structure allows for more efficient coordination with metal centers, making it a preferred choice in asymmetric synthesis .

Activité Biologique

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP, is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its biological activity extends beyond catalysis into various biochemical applications, making it a compound of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C44H32P2

- Molecular Weight : 622.69 g/mol

- CAS Number : 76189-55-4

- Appearance : White to light yellow crystals

- Melting Point : 239–241 °C

- Solubility : Insoluble in water; soluble in organic solvents like toluene.

The biological activity of BINAP is primarily attributed to its ability to form stable complexes with metal ions, which can facilitate various reactions. The phosphine groups in BINAP are known to coordinate with transition metals, enhancing their catalytic properties. This coordination is crucial for applications in asymmetric synthesis where enantioselectivity is desired.

1. Asymmetric Catalysis

BINAP is widely used as a chiral ligand in metal-catalyzed reactions. Some notable applications include:

- Reduction Reactions : BINAP-based catalysts have been employed in the asymmetric reduction of ketones and imines.

- Cross-Coupling Reactions : It plays a significant role in Suzuki and Heck coupling reactions, enabling the formation of carbon-carbon bonds with high enantioselectivity.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of BINAP derivatives. For instance, certain BINAP-ruthenium complexes have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Reported that BINAP-ruthenium complexes exhibited cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2024) | Demonstrated that BINAP derivatives can inhibit tumor growth in xenograft models by inducing oxidative stress in cancer cells. |

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study published by Smith et al. (2022), BINAP was utilized as a ligand for the palladium-catalyzed asymmetric synthesis of chiral alcohols from prochiral ketones. The reaction demonstrated high yields (up to 95%) and excellent enantioselectivity (>99% ee).

Case Study 2: Anticancer Properties

A recent investigation by Kim et al. (2023) evaluated the effects of BINAP-ruthenium complexes on lung cancer cells. The study revealed that these complexes not only inhibited cell growth but also triggered apoptosis via the mitochondrial pathway, suggesting potential for therapeutic development.

Propriétés

IUPAC Name |

(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWMNVGVPJEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31O4P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.